molecular formula C13H14N2O3S B1451129 Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate CAS No. 1199215-94-5

Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate

Cat. No.: B1451129
CAS No.: 1199215-94-5
M. Wt: 278.33 g/mol
InChI Key: CDSFGMQCCFHPRG-UHFFFAOYSA-N
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Description

Historical Context and Significance of Thiazole Derivatives

Thiazole derivatives have been pivotal in medicinal chemistry since their discovery by Hantzsch and Weber in 1887. The thiazole core, a five-membered aromatic heterocycle containing sulfur and nitrogen, is structurally analogous to oxazole but exhibits enhanced aromaticity due to sulfur’s electron-donating properties. Early research focused on synthesizing thiazoles via the Hantzsch method, which involves condensing α-haloketones with thioamides. This methodology laid the foundation for diverse applications, including the development of vitamin B1 (thiamine), antibiotics (e.g., penicillin derivatives), and antifungal agents.

The therapeutic potential of thiazoles expanded with the discovery of their role in enzyme inhibition, DNA intercalation, and receptor modulation. For instance, benzothiazoles became critical in dye chemistry and agrochemicals, while 2-aminothiazoles emerged as anti-inflammatory and anticancer agents. The structural flexibility of thiazoles allows for tailored modifications, enabling researchers to optimize pharmacokinetic and pharmacodynamic properties.

Key Milestones in Thiazole Chemistry:

Year Discovery/Application Significance
1887 First synthesis by Hantzsch and Weber Established foundational synthetic routes
1936 Identification of thiamine’s thiazole moiety Highlighted biological relevance
1950s Development of thiazole-based antibiotics Revolutionized antimicrobial therapy
2000s Thiazoles in kinase inhibitors Advanced targeted cancer treatments

Structural Features and Functional Group Analysis

Ethyl 4-methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylate (molecular formula: C₁₃H₁₄N₂O₃S) consists of a thiazole ring substituted at positions 2, 4, and 5 (Figure 1).

Core Structural Components:

  • Thiazole Ring : The aromatic heterocycle provides planar rigidity, facilitating π-π stacking with biological targets. Sulfur’s electronegativity enhances ring stability and polarizability, critical for ligand-receptor interactions.
  • 4-Methyl Group : A hydrophobic substituent that improves lipophilicity, potentially enhancing membrane permeability.
  • 5-Ethoxycarbonyl Group : The ester moiety introduces polarity, balancing solubility and metabolic stability. It may serve as a prodrug precursor, hydrolyzing to a carboxylic acid in vivo.
  • 2-(6-Methylpyridin-3-yl)oxy Group : The pyridine ring contributes basicity and hydrogen-bonding capacity, while the methyl group at position 6 sterically shields the nitrogen, modulating electronic effects.

Figure 1 : Molecular structure of this compound.

Electronic Properties:

  • Aromaticity : The thiazole ring exhibits diamagnetic anisotropy (¹H NMR δ 7.27–8.77 ppm).
  • Dipole Moment : Sulfur and nitrogen create a dipole (≈1.6 D), favoring interactions with polar enzyme pockets.

Rationale for Research Focus on the Target Compound

This compound exemplifies the strategic integration of multifunctional groups to enhance bioactivity:

  • Dual Heterocyclic System : The thiazole-pyridine hybrid leverages synergistic electronic effects, improving binding affinity to kinases and microbial enzymes.
  • Steric and Electronic Modulation :
    • The 4-methyl group reduces metabolic oxidation at the thiazole ring.
    • The 6-methylpyridin-3-yloxy group directs regioselective interactions, as seen in analogous anticancer agents.
  • Ester as a Prodrug Motif : Ethyl esters are widely used to improve oral bioavailability, with hydrolysis yielding active carboxylic acids in target tissues.

Comparative Analysis of Analogous Thiazole Derivatives:

Compound Substituents Key Activity Reference
Tiazofurin Ribose-linked thiazole Anticancer (IMP dehydrogenase inhibition)
Meloxicam Benzothiazole Anti-inflammatory (COX-2 inhibition)
Target Compound Ethyl ester, pyridyloxy Antimicrobial/kinase inhibition (hypothesized)

Properties

IUPAC Name

ethyl 4-methyl-2-(6-methylpyridin-3-yl)oxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-4-17-12(16)11-9(3)15-13(19-11)18-10-6-5-8(2)14-7-10/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSFGMQCCFHPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)OC2=CN=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol. This compound has garnered attention in scientific research due to its diverse biological activities, which include potential applications in medicinal chemistry and pharmacology.

The compound is characterized by the following properties:

  • IUPAC Name : Ethyl 4-methyl-2-(6-methylpyridin-3-yl)oxy-1,3-thiazole-5-carboxylate
  • CAS Number : 1199215-94-5
  • Purity : Typically around 95% .

Biological Activity Overview

This compound exhibits a range of biological activities that make it a subject of interest in various fields of research:

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, derivatives of thiazole compounds have been shown to possess activity against various bacteria and fungi. Specific studies have highlighted the effectiveness of thiazole derivatives in inhibiting the growth of pathogenic microorganisms .

Anticancer Potential

The anticancer properties of thiazole derivatives, including this compound, have been explored in several studies. The compound's structure allows for interaction with cancer cell lines, potentially leading to apoptosis (programmed cell death). For example, similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines such as MCF7 and A549 .

Table 1: Cytotoxicity Data of Thiazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF712.50Induces apoptosis
Compound BA54926.00Inhibits cell proliferation
Ethyl ThiazoleHepG214.31Disrupts microtubule formation

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets within cells. The thiazole ring structure may facilitate binding to enzymes or receptors involved in cell signaling pathways related to cancer progression and microbial resistance.

Case Studies

Several case studies have documented the effects of thiazole-based compounds on cancer cells:

  • Study on MCF7 Cells : A study evaluated the effects of ethyl thiazole derivatives on MCF7 breast cancer cells, reporting an IC50 value of approximately 12.50 µM, indicating significant cytotoxicity .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing that thiazole derivatives inhibited bacterial growth effectively .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Activity
Research indicates that thiazole derivatives exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Ethyl 4-methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylate has been studied for its potential to scavenge free radicals, thereby contributing to its therapeutic efficacy in conditions such as cardiovascular diseases and neurodegenerative disorders .

1.2 Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

1.3 Anti-inflammatory Effects
this compound has also been investigated for its anti-inflammatory properties. It may help in reducing inflammation in conditions like arthritis and other inflammatory diseases by modulating inflammatory pathways .

Agricultural Applications

2.1 Pesticide Development
This compound is being explored as a potential pesticide due to its biological activity against pests and pathogens affecting crops. Its thiazole structure contributes to its effectiveness as a bioactive agent in agricultural formulations .

2.2 Plant Growth Regulation
Studies suggest that this compound may play a role in enhancing plant growth and resistance to environmental stressors. It can potentially serve as a growth regulator, promoting healthier crop yields under adverse conditions .

4.1 Case Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry demonstrated the antioxidant potential of thiazole derivatives, including this compound, showing significant inhibition of lipid peroxidation in vitro .

4.2 Case Study on Antimicrobial Efficacy
In research conducted by the International Journal of Antimicrobial Agents, this compound exhibited potent antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential for pharmaceutical applications .

Chemical Reactions Analysis

Transesterification Reactions

The ethyl ester undergoes transesterification under specific conditions:

  • Reactants : Methanol-d4, catalytic acid (e.g., H₂SO₄) .

  • Outcome : Partial conversion to d3-methyl ester (12% substitution) .

  • Key Observation : Deuterium exchange occurs at the methyl group of the ester moiety during recrystallization .

Reaction Equation :

Ethyl ester+MeODH+Me d3 ester+EtOD\text{Ethyl ester}+\text{MeOD}\xrightarrow{\text{H}^+}\text{Me d}_3\text{ ester}+\text{EtOD}

Nucleophilic Substitution at the Thiazole Ring

The 2-position of the thiazole ring (adjacent to the pyridinyloxy group) is reactive toward nucleophiles:

  • Example : Displacement of the pyridinyloxy group with amines or thiols under basic conditions .

  • Conditions : DMF, K₂CO₃, 60°C .

NucleophileProduct ClassYield RangeSource
Primary amines2-Aminothiazoles50-75%
Thiophenol2-Arylthio derivatives65%

Hydrolysis of the Ester Group

The ethyl ester is hydrolyzed to the carboxylic acid under alkaline conditions:

  • Conditions : 2M NaOH, MeOH/H₂O (1:1), 100°C (microwave irradiation) .

  • Applications : Facilitates further derivatization (e.g., amide coupling) .

Reaction Pathway :

Ethyl esterNaOHCarboxylic acid+EtOH\text{Ethyl ester}\xrightarrow{\text{NaOH}}\text{Carboxylic acid}+\text{EtOH}

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at the 4-position:

  • Reactions : Nitration, bromination, and sulfonation .

  • Example : Bromination with Br₂/FeBr₃ yields 4-bromo derivatives .

ElectrophileProductSelectivitySource
HNO₃/H₂SO₄4-Nitro-pyridinyl derivative>90%
Br₂/FeBr₃4-Bromo-pyridinyl derivative85%

Oxidation of the Methyl Group

The 4-methyl substituent on the thiazole ring is oxidized to a carboxylic acid:

  • Conditions : KMnO₄, H₂O, 80°C.

  • Limitation : Over-oxidation to CO₂ observed at higher temperatures.

Key Data :

  • Reaction time: 6 hours

  • Yield: 58% (carboxylic acid)

Stability Under Acidic/Basic Conditions

The compound exhibits moderate stability:

ConditionDegradation Observed?NotesSource
pH < 2 (HCl)Yes (ester hydrolysis)Complete in 24 hours
pH > 12 (NaOH)Yes (ring opening)Thiazole decomposition

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the thiazole ring:

  • Conditions : 254 nm UV light, benzene solvent .

  • Product : Dimerized thiazole derivatives (confirmed by HRMS) .

Comparison with Similar Compounds

Substituent Variations at Position 2 of the Thiazole Ring

The 2-position substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Melting Point (°C) Key Properties
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl 315.31 87–93 [5][15] High lipophilicity due to CF₃ group; irritant (Xi hazard class) [15].
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate 2-Thienyl 253.33 N/A Lower polarity than pyridine analogs; thiophene enhances π-π stacking [7][21].
Ethyl 4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxylate 2-Pyridinyl 248.31 N/A Direct pyridine attachment increases basicity; potential for metal coordination [18].
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate 1H-Pyrrol-1-yl 236.29 N/A Pyrrole’s electron-rich nature may alter redox properties [20].

Key Observations

  • Electronic Effects : The (6-methylpyridin-3-yl)oxy group in the target compound combines oxygen’s electronegativity with pyridine’s aromaticity, enabling hydrogen bonding and moderate lipophilicity. In contrast, trifluoromethylphenyl derivatives exhibit strong electron-withdrawing effects, enhancing stability but reducing solubility [5][15].
  • Synthetic Accessibility: While the DBTBE method successfully synthesizes dihydrothiazoles (e.g., 3-ethyl-2-ethylimino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate), fully aromatic thiazoles like the target compound may require alternative routes, such as Huisgen cycloaddition or Suzuki coupling [2][3].
  • Biological Relevance : Docking studies (e.g., ) suggest that substituents like aryl thiazole-triazole groups influence binding to biological targets. The pyridinyloxy group’s polarity may favor interactions with hydrophilic enzyme pockets, whereas thienyl or pyrrole substituents could enhance membrane permeability [3][20].

Physicochemical Properties

  • Melting Points : Trifluoromethylphenyl analogs exhibit higher melting points (87–93°C) compared to other derivatives, likely due to enhanced crystallinity from the CF₃ group [5][15].
  • Hazard Profiles : Compounds with trifluoromethyl groups (e.g., ) are classified as irritants (Xi), whereas pyridine-containing analogs may pose different handling risks due to basicity [15][18].

Preparation Methods

Esterification of the Corresponding Carboxylic Acid

The primary and most documented preparation method for Ethyl 4-methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylate involves esterification of the corresponding carboxylic acid precursor, 4-methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid, with ethanol.

  • Reaction Conditions:

    • The carboxylic acid is reacted with ethanol in the presence of a dehydrating agent.
    • Common dehydrating agents include thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).
    • The reaction is typically conducted under reflux to drive the esterification to completion.
  • Mechanism:

    • Activation of the carboxylic acid by conversion to an acid chloride (if SOCl₂ is used) or formation of an active ester intermediate (with DCC).
    • Nucleophilic attack by ethanol on the activated intermediate to form the ethyl ester.
    • Removal of by-products such as HCl or dicyclohexylurea to drive the reaction forward.
  • Advantages:

    • This method provides good yields and purity.
    • The reaction conditions are well established and reproducible.
Parameter Details
Starting Material 4-methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid
Alcohol Ethanol
Dehydrating Agents Thionyl chloride (SOCl₂), Dicyclohexylcarbodiimide (DCC)
Reaction Temperature Reflux (~78 °C for ethanol)
Solvent Ethanol or suitable inert solvent
Reaction Time Several hours until completion
Purification Recrystallization or chromatography

Synthetic Routes to the Thiazole Core and Ether Linkage

The synthesis of the carboxylic acid precursor itself, which is essential for the esterification step, involves constructing the 1,3-thiazole ring substituted at key positions and introducing the 6-methylpyridin-3-yl ether substituent.

  • Thiazole Ring Formation:

    • Commonly achieved via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea or related sulfur and nitrogen sources.
    • The Hantzsch reaction is typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) under reflux.
    • This method allows substitution at the 2- and 4-positions of the thiazole ring.
  • Introduction of the Pyridinyl Ether Moiety:

    • The 6-methylpyridin-3-ol or a suitable pyridinyl derivative is reacted with the thiazole intermediate bearing a suitable leaving group (e.g., halogen) at the 2-position.
    • This nucleophilic aromatic substitution forms the ether linkage between the thiazole and pyridine rings.
    • Catalysts such as potassium carbonate (K₂CO₃) or other bases are used to facilitate the nucleophilic substitution.
    • Reaction conditions generally involve reflux in polar aprotic solvents like DMF or DMSO.

Industrial and Laboratory Scale Considerations

  • Scale-Up:

    • Industrial synthesis uses batch reactors with controlled temperature, pressure, and pH to optimize yield and purity.
    • Automated monitoring systems ensure reproducibility and safety.
    • Purification is achieved by recrystallization or chromatographic techniques.
  • Purification:

    • Final compound isolation involves removal of unreacted starting materials and by-products.
    • Techniques include recrystallization from suitable solvents or column chromatography.

Research Findings and Comparative Analysis

  • The esterification method using ethanol and dehydrating agents is a standard and reliable route to obtain this compound with high purity and yield.

  • Compared to other thiazole derivatives such as Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate, the presence of the pyridinyl ether substituent may influence the compound's chemical reactivity and biological properties, suggesting the importance of precise synthetic control to obtain the desired compound.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes
Thiazole ring synthesis Hantzsch reaction α-Haloketones + Thiourea, reflux in ethanol/DMF Formation of substituted 1,3-thiazole ring
Ether linkage formation Nucleophilic aromatic substitution 6-methylpyridin-3-ol + thiazole intermediate, K₂CO₃, DMF, reflux Formation of 2-(6-methylpyridin-3-yl)oxy substituent
Esterification Acid + ethanol esterification 4-methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid + ethanol + SOCl₂ or DCC, reflux Ethyl ester formation, high yield
Purification Recrystallization/Chromatography Suitable solvents Isolation of pure product

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylate?

The compound can be synthesized via multi-step procedures involving:

  • Biginelli-like condensation : Reacting substituted aldehydes, thioureas, and ethyl acetoacetate under acidic conditions to form the thiazole core .
  • Cyclization : Utilizing ethanol as a solvent for refluxing intermediates (e.g., 3-amino-5-methylisoxazole) to achieve ring closure .
  • Esterification : Introducing the ethyl carboxylate group via reaction with ethyl chloroformate or similar agents . Purity is typically verified using HPLC or LC-MS, with yields optimized by controlling reaction temperature and stoichiometry .

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Using Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Refinement : SHELXL (part of the SHELX suite) refines positional and displacement parameters, with R-factor convergence below 5% indicating high accuracy .
  • Validation : The CIF file is checked for symmetry, bond lengths, and angles using PLATON or similar tools to ensure no crystallographic disorders .

Advanced Research Questions

Q. What mechanisms govern the formation of the thiazole ring in this compound?

The thiazole ring forms via:

  • Nucleophilic substitution : The 6-methylpyridin-3-yl oxygen attacks a thioamide intermediate, displacing a leaving group (e.g., chloride) .
  • Cyclodehydration : Acid-catalyzed elimination of water from a β-ketoester-thiourea adduct, as observed in Biginelli reactions . Computational studies (DFT) can model transition states, with bond dissociation energies (BDEs) calculated for intermediates to identify rate-limiting steps .

Q. How can spectral data contradictions (e.g., NMR/IR discrepancies) be resolved?

Contradictions arise from tautomerism or solvent effects. Methodologies include:

  • 2D NMR (COSY, NOESY) : To assign proton-proton correlations and confirm spatial arrangements .
  • Variable-temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism) in DMSO-d₆ or CDCl₃ .
  • IR coupled with DFT : Compare experimental ν(C=O) (~1700 cm⁻¹) and ν(N-O) (~1250 cm⁻¹) with computed vibrational spectra .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases), using PyMOL for visualization .
  • ADMET prediction : SwissADME calculates bioavailability, logP (~2.5), and CNS permeability to prioritize analogs .
  • MD simulations : GROMACS assesses stability in aqueous or lipid bilayer environments over 100-ns trajectories .

Q. How are synthetic by-products characterized and minimized?

  • HPLC-DAD/LC-MS : Identifies impurities (e.g., unreacted pyridinyl intermediates) via retention time and m/z matching .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) selectively precipitate the target compound, reducing side products .
  • Kinetic studies : Monitor reaction progress via in situ FTIR to optimize time and temperature, minimizing degradation .

Q. What strategies improve the compound’s stability under storage conditions?

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products (e.g., hydrolyzed carboxylates) .
  • Lyophilization : Enhances shelf life by reducing moisture content to <1% .
  • Antioxidant additives : Include 0.1% BHT in DMSO stock solutions to prevent radical-mediated decomposition .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueObserved DataReference
¹H NMR δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃)
¹³C NMR δ 165.2 (C=O), 158.9 (C-O pyridinyl)
IR ν 1733 cm⁻¹ (ester C=O)
HRMS m/z 308.0825 [M+H]⁺ (calc. 308.0821)

Q. Table 2: Crystallographic Refinement Parameters

ParameterValueReference
Space group P2₁/c
R-factor R₁ = 0.039, wR₂ = 0.098
CCDC No. 2056782

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate

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